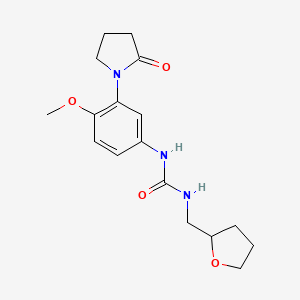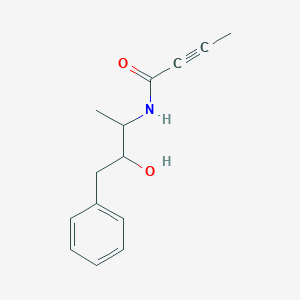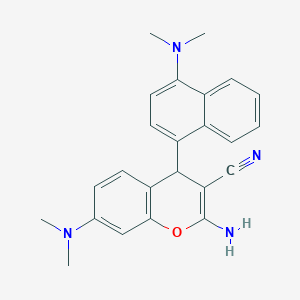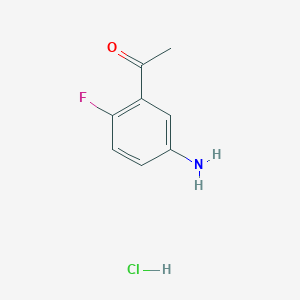
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H16FN3O2S and its molecular weight is 321.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide and its derivatives have been studied for their potential anticancer properties. For example, one study reported the synthesis of various compounds with this core structure and evaluated their potential as kinase inhibitors, a crucial aspect in the development of cancer treatments (Wada et al., 2012). Another study focused on the synthesis and evaluation of fluorinated amino-heterocyclic compounds bearing this moiety, which showed promising antimicrobial and anticancer activities (Bawazir & Abdel-Rahman, 2018).
Molecular Docking and NLO Properties
Several studies have also explored the molecular docking and nonlinear optical (NLO) properties of compounds with this structure. For instance, Jayarajan et al. (2019) synthesized compounds through a water-mediated reaction and conducted a detailed analysis, including molecular docking studies, to explore their interactions with biological targets such as tubulin (Jayarajan et al., 2019).
Fluorine Substituted Amino Compounds Research
Research into fluorine-substituted amino compounds bearing the 5-fluoropyrimidin-2-yl moiety has shown that they exhibit significant antimicrobial properties, highlighting the broader potential of these compounds in medicinal chemistry (Bawazir & Abdel-Rahman, 2018).
Synthesis and Formylation
The synthesis and formylation of related compounds have been a topic of interest as well. Research by Markov et al. (2013) showed that treatment of certain carboxamides with cyclic ketones leads to the formation of oxazine derivatives, providing insights into the synthetic pathways of these complex molecules (Markov et al., 2013).
Novel Synthesis Methods
Innovative synthesis methods have been developed for compounds with the 5-fluoropyrimidin-2-yl moiety. Poojari et al. (2012) described a microwave-assisted one-pot cyclization process for the efficient synthesis of thiopyrimidines, demonstrating the evolving techniques in chemical synthesis (Poojari et al., 2012).
HIV Integrase Inhibition
Research into HIV integrase inhibitors identified N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as a class of agents with potent inhibition capabilities. Modifications to these molecules showed significant effects on their HIV-integrase inhibitory potencies, suggesting the importance of this structural moiety in antiviral research (Pace et al., 2007).
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-10-8-17-15(18-9-10)21-12-5-3-11(4-6-12)19-14(20)13-2-1-7-22-13/h1-2,7-9,11-12H,3-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTHWLLWOLLRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CS2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)
![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)

![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)


![6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483773.png)
![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)
